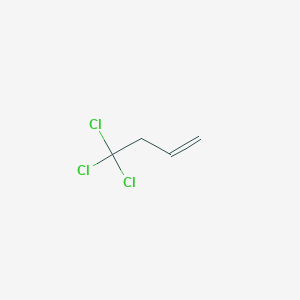
1-烯丙基哌嗪
描述
1-Allylpiperazine is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 and is typically stored in a dark place under an inert atmosphere at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Allylpiperazine is 1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 . The SMILES string representation is C=CCN1CCNCC1 .
Physical And Chemical Properties Analysis
1-Allylpiperazine has a density of 0.9±0.1 g/cm³ . Its boiling point is 178.3±20.0 °C at 760 mmHg . The vapour pressure is 1.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.5±3.0 kJ/mol . The flash point is 65.4±12.7 °C . The index of refraction is 1.459 .
科学研究应用
Pharmacology: Molecular Imprinting
1-Allylpiperazine: is utilized in the creation of Molecularly Imprinted Polymers (MIPs) . These polymers have molecular recognition abilities and are used as substitutes for antibodies or enzymes in various assays. They are applied in chromatographic methods, solid-phase extraction, and as sensors in the catalysis process. The MIPs synthesized with 1-Allylpiperazine show high capacity and binding affinity, making them valuable in pharmaceutical research.
Material Science: Polymer Synthesis
In material science, 1-Allylpiperazine is involved in the synthesis of polymers with antimicrobial properties . These polymers are significant for creating materials that inhibit the growth of harmful bacteria, such as E. coli and S. aureus , and are compared with standard antibacterial agents like ciprofloxacin.
Chemical Synthesis: Intermediate
1-Allylpiperazine: serves as an intermediate in chemical synthesis processes . It’s used in the preparation of various chemical compounds, contributing to the development of new materials and chemicals with potential applications across different industries.
Biochemistry: Enzyme Mimicry
In biochemistry, 1-Allylpiperazine is researched for its potential to mimic enzyme behavior in biochemical reactions . This application is particularly promising in the study of psychrophilic enzymes, which operate efficiently at low temperatures and are used in food and industrial bioprocesses.
Industrial Uses: Safety and Handling
The compound is also significant in industrial applications, where its handling and safety data are crucial for laboratory use . Understanding its properties helps in developing protocols for safe storage, handling, and disposal, which is essential for any chemical used on a large scale.
Environmental Applications: Bioprocessing
Lastly, 1-Allylpiperazine finds applications in environmental bioprocessing . It can be used in cell culture and gene therapy, contributing to the development of sustainable and environmentally friendly biotechnological processes.
安全和危害
1-Allylpiperazine is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .
作用机制
Target of Action
1-Allylpiperazine is a chemical compound with the molecular formula C7H14N2 . .
Mode of Action
Biochemical Pathways
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of0.902 g/mL . These properties could potentially influence its bioavailability.
Result of Action
Action Environment
1-Allylpiperazine is known to be a flammable liquid and vapor. It causes severe skin burns and eye damage, and it’s harmful if inhaled . Therefore, environmental factors such as temperature, exposure to open flames, and ventilation could significantly influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355566 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylpiperazine | |
CAS RN |
13961-36-9 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-allylpiperazine in detecting zearalenone contamination?
A1: 1-Allylpiperazine serves as a functional monomer in creating Molecularly Imprinted Polymer (MIP) membranes. [] These MIPs act as "artificial antibodies" designed to selectively bind to zearalenone. [] The specific interactions between 1-allylpiperazine and the template molecule during the MIP synthesis process create cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to zearalenone. [] This allows the MIP membrane to selectively capture and concentrate zearalenone from complex samples like cereal extracts. []
Q2: How does the use of 1-allylpiperazine contribute to the sensitivity of the zearalenone sensor?
A2: While the research doesn't explicitly detail the interactions between 1-allylpiperazine and the template molecule, it highlights the importance of functional monomers in MIP synthesis. [] The choice of functional monomer influences the strength and selectivity of the binding sites within the MIP. [] It is likely that the amine groups within 1-allylpiperazine form interactions with the zearalenone molecule, contributing to the overall binding affinity of the MIP. This high affinity is crucial for achieving a low detection limit, allowing the sensor to identify even trace amounts of zearalenone contamination in food samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


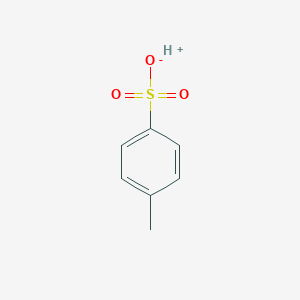

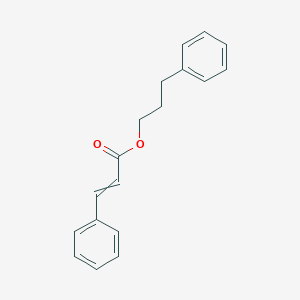
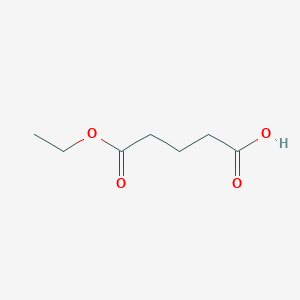
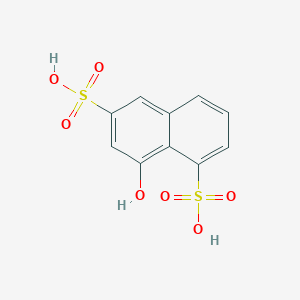
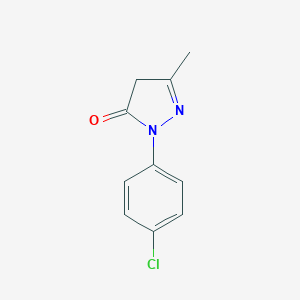
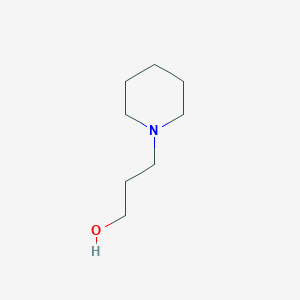
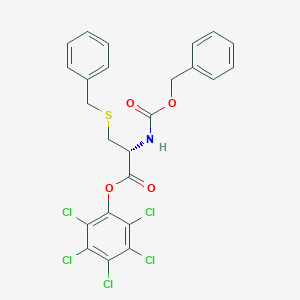

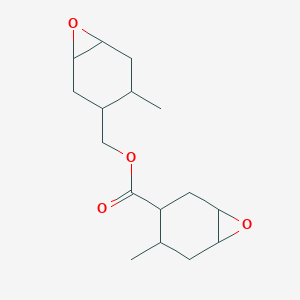
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)

